5-iodo-Indirubin-3'-monoxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

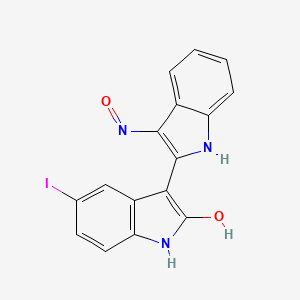

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10IN3O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)15-14(20-22)9-3-1-2-4-11(9)18-15/h1-7,18-19,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCYEJYTLNWYCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)I)O)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Iodo-Indirubin-3'-Monoxime: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-iodo-Indirubin-3'-monoxime is a synthetic derivative of the natural product indirubin, which has garnered significant interest in the scientific community for its potent and selective inhibitory activity against several key protein kinases. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its molecular targets and its impact on cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Multi-Kinase Inhibition

The primary mechanism of action of this compound is its function as a potent, ATP-competitive inhibitor of a specific subset of protein kinases. By binding to the ATP-binding pocket of these enzymes, it prevents the transfer of a phosphate group to their respective substrates, thereby blocking their downstream signaling functions. The most well-characterized targets are Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs).

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3β activity has been implicated in various diseases, including neurodegenerative disorders, diabetes, and cancer. This compound is a highly potent inhibitor of GSK-3β.[1][2][3][]

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that are central to the regulation of the cell cycle. This compound exhibits potent inhibitory activity against several key CDKs, including:

-

CDK5/p25: This kinase is predominantly active in the central nervous system and is involved in neuronal development, migration, and synaptic plasticity. Its hyperactivity has been linked to neurodegenerative diseases like Alzheimer's.[1][2][3][]

-

CDK1/cyclin B: This complex is a key regulator of the G2/M transition in the cell cycle. Inhibition of CDK1/cyclin B leads to cell cycle arrest and can induce apoptosis.[1][2][3][]

Quantitative Data: Potency and Selectivity

The potency of this compound against its primary kinase targets has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| GSK-3β | 9[1][2][3][] |

| CDK5/p25 | 20[1][2][3][] |

| CDK1/cyclin B | 25[1][2][3][] |

Signaling Pathways

The inhibitory action of this compound on GSK-3β and CDKs has profound effects on various cellular signaling pathways.

GSK-3β Signaling Pathway

The diagram below illustrates the central role of GSK-3β in cellular signaling and how its inhibition by this compound can impact downstream events.

References

An In-depth Technical Guide to the Synthesis and Purification of 5-iodo-Indirubin-3'-monoxime

This technical guide provides a comprehensive overview of the synthesis, purification, and biological activity of 5-iodo-Indirubin-3'-monoxime, a potent inhibitor of several key protein kinases. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a synthetic derivative of indirubin, a natural product isolated from Indigofera species. It has garnered significant interest in the scientific community due to its potent inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5)/p25, and Cyclin-Dependent Kinase 1 (CDK1)/cyclin B.[1][2][3] These kinases are implicated in a variety of cellular processes, and their dysregulation is associated with several diseases, including Alzheimer's disease and cancer. This guide details the chemical synthesis and purification of this compound, along with its key biological targets and associated signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 331467-03-9 | [1] |

| Molecular Formula | C₁₆H₁₀IN₃O₂ | [1] |

| Molecular Weight | 403.17 g/mol | [1] |

| Appearance | Red solid | [4] |

| Melting Point | >300 °C | [4] |

| Purity | ≥98% | [1] |

| Solubility | DMSO: 67.5 mg/mL (167.42 mM) | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of 5-iodo-indirubin, followed by oximation to yield the final product.[4]

Synthesis of 5-iodo-indirubin

The synthesis of the precursor, 5-iodo-indirubin, can be achieved through the condensation of 5-iodoisatin and indoxyl acetate. While a specific protocol for this exact reaction was not found in the reviewed literature, a general procedure for the synthesis of indirubin derivatives involves the acidic condensation of a substituted isatin with an indoxyl acetate.[4]

Conceptual Workflow for 5-iodo-indirubin Synthesis

Caption: Conceptual workflow for the synthesis of 5-iodo-indirubin.

Synthesis of this compound (Oximation)

The final step in the synthesis is the conversion of 5-iodo-indirubin to this compound via an oximation reaction.[4]

Experimental Protocol:

A mixture of 5-iodo-indirubin and hydroxylamine hydrochloride in pyridine is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The resulting solid is collected by filtration and washed to remove impurities.

Reaction Scheme:

Caption: Reaction scheme for the oximation of 5-iodo-indirubin.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 59% | [4] |

Characterization Data (¹H NMR):

The structure of the synthesized this compound can be confirmed by ¹H NMR spectroscopy.[4]

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.69 (s, 1H), 11.81 (s, 1H), 10.83 (s, 1H), 8.89 (d, J = 1.6 Hz, 1H), 8.23 (d, J = 8.4 Hz, 1H), 7.80 (dd, J = 8.4, 1.6 Hz, 1H), 7.61 (d, J = 7.6 Hz, 1H), 7.42 (t, J = 7.6 Hz, 1H), 7.10 (t, J = 7.6 Hz, 1H), 6.89 (d, J = 7.6 Hz, 1H).[4]

Purification

Purification of the crude this compound is essential to obtain a high-purity product for biological assays. While a specific, detailed protocol for this compound is not available in the literature, a general procedure based on methods for similar indirubin derivatives can be employed.

Experimental Protocol (General):

The crude product is purified by flash column chromatography on silica gel. A suitable eluent system, such as a mixture of dichloromethane and methanol or ethyl acetate and hexane, is used to separate the desired product from byproducts and unreacted starting materials. The fractions are monitored by TLC, and those containing the pure product are combined and concentrated under reduced pressure to yield the purified this compound as a solid.

Purification Workflow:

Caption: General workflow for the purification of this compound.

Biological Activity and Signaling Pathways

This compound is a potent inhibitor of several protein kinases, competing with ATP for binding to the catalytic site.[1][2][3] Its primary targets are GSK-3β, CDK5/p25, and CDK1/cyclin B.

Inhibitory Activity (IC₅₀ values):

| Target Kinase | IC₅₀ (nM) | Reference |

| GSK-3β | 9 | [1][3] |

| CDK5/p25 | 20 | [1][3] |

| CDK1/cyclin B | 25 | [1][3] |

Signaling Pathway Inhibition:

The inhibition of these kinases by this compound has significant implications for cellular signaling pathways involved in cell cycle regulation and neurodegenerative processes.

-

CDK Inhibition and Cell Cycle Arrest: CDKs are crucial regulators of the cell cycle. Inhibition of CDK1/cyclin B by this compound can lead to cell cycle arrest, which is a key mechanism for its potential anti-cancer effects.

-

GSK-3β and CDK5 Inhibition in Neurodegeneration: GSK-3β and CDK5 are involved in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. By inhibiting these kinases, this compound may prevent the formation of neurofibrillary tangles and offer a therapeutic strategy for such neurodegenerative disorders.

Diagram of Key Signaling Pathway Inhibition:

Caption: Inhibition of key signaling pathways by this compound.

References

- 1. Synthesis and antibacterial activity studies in vitro of indirubin-3′-monoximes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. thaiscience.info [thaiscience.info]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antibacterial activity studies in vitro of indirubin-3′-monoximes - PMC [pmc.ncbi.nlm.nih.gov]

5-iodo-Indirubin-3'-monoxime: A Technical Guide to its Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-iodo-Indirubin-3'-monoxime is a synthetic derivative of indirubin, a natural product with a rich history in traditional Chinese medicine. This potent small molecule has garnered significant interest in the scientific community for its targeted inhibition of key protein kinases implicated in various proliferative and neurodegenerative diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound. It details its mechanism of action as a competitive inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β), and its impact on critical cellular signaling pathways such as the JAK/STAT3 cascade. This document includes a compilation of quantitative inhibitory data, detailed experimental protocols for its synthesis and key biological assays, and visualizations of the relevant signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Discovery and Origin

The journey to the discovery of this compound begins with its natural precursor, indirubin. Indirubin is a red-colored isomer of indigo, a well-known blue dye.[1] For centuries, a traditional Chinese medicine formulation known as Danggui Longhui Wan, which contains indigo-producing plants, has been used to treat various chronic ailments, including chronic myelocytic leukemia.[1][2] Scientific investigation in the latter half of the 20th century identified indirubin as the primary bioactive component responsible for the anti-leukemic effects of this traditional remedy.[1]

The potent biological activity of indirubin spurred further research into its mechanism of action, revealing its ability to inhibit cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[2] This discovery positioned indirubin as a promising scaffold for the development of novel anti-cancer agents. However, natural indirubin suffers from poor solubility, limiting its therapeutic potential.[3] This led to extensive efforts to synthesize derivatives with improved pharmacological properties.

Through structure-activity relationship (SAR) studies, researchers explored modifications to the indirubin core. The introduction of a monoxime group at the 3'-position was found to enhance its inhibitory activity against CDKs.[1] Further derivatization, including halogenation, was investigated to modulate the compound's potency and selectivity. The synthesis of 5-halogenated indirubins, including the 5-iodo derivative, was a key step in the development of more potent kinase inhibitors.[4] this compound emerged from these synthetic efforts as a highly potent inhibitor of both CDKs and Glycogen Synthase Kinase-3β (GSK-3β).[5]

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of specific protein kinases. It targets the ATP-binding pocket of these enzymes, preventing the transfer of phosphate groups to their respective substrates and thereby blocking their catalytic activity.[3][5] The primary targets of this compound are:

-

Glycogen Synthase Kinase-3β (GSK-3β): This serine/threonine kinase is a key regulator of a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3β has been implicated in a range of diseases, including Alzheimer's disease, bipolar disorder, and cancer. This compound is a particularly potent inhibitor of GSK-3β.[5]

-

Cyclin-Dependent Kinases (CDKs): This family of protein kinases plays a crucial role in regulating the progression of the eukaryotic cell cycle. By inhibiting specific CDKs, such as CDK1/cyclin B and CDK5/p25, this compound can induce cell cycle arrest, typically at the G1/S and G2/M phases, and subsequently trigger apoptosis in cancer cells.[5][6]

-

Signal Transducer and Activator of Transcription 3 (STAT3): While not a direct kinase target in the same manner as CDKs and GSK-3β, the activity of this compound has been shown to suppress the phosphorylation of STAT3, a key signaling node in cellular proliferation and survival. This is likely an indirect effect resulting from the inhibition of upstream kinases.[7]

The multi-targeted nature of this compound, inhibiting several key kinases involved in cell proliferation and survival, contributes to its potent anti-cancer properties.

Quantitative Data

The inhibitory activity of this compound and its parent compounds against various kinases has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.

| Compound | Target Kinase | IC50 (nM) | Reference |

| This compound | GSK-3β | 9 | [5] |

| CDK5/p25 | 20 | [5] | |

| CDK1/cyclin B | 25 | [5] | |

| Indirubin-3'-monoxime | GSK-3β | 22 | [8] |

| CDK5/p25 | 100 | [8] | |

| CDK1/cyclin B | 180 | [8] | |

| CDK2/cyclin A | 440 | [9] | |

| CDK2/cyclin E | 250 | [9] | |

| CDK4/cyclin D1 | 3330 | [9] | |

| 5-Lipoxygenase | 7800-10000 | [8][9] | |

| Indirubin | CDK1/cyclin B | ~50-100 | [10] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. The following is a representative synthetic protocol based on established methods for the synthesis of indirubin derivatives.

Step 1: Synthesis of 5-iodo-isatin

-

To a solution of isatin in concentrated sulfuric acid, add N-iodosuccinimide portion-wise at 0°C.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

-

Wash the precipitate with cold water and dry to yield 5-iodo-isatin.

Step 2: Synthesis of 5-iodo-Indirubin

-

Dissolve 5-iodo-isatin and indoxyl acetate in a suitable solvent such as ethanol or acetic acid.

-

Add a base, for example, sodium carbonate or piperidine, to the solution.

-

Reflux the reaction mixture for several hours.

-

Cool the mixture to room temperature and collect the precipitated 5-iodo-indirubin by filtration.

-

Wash the product with the solvent and dry.

Step 3: Synthesis of this compound

-

Suspend 5-iodo-indirubin in a mixture of pyridine and ethanol.

-

Add hydroxylamine hydrochloride to the suspension.

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and pour it into cold water.

-

Collect the precipitate by filtration, wash with water, and dry to obtain this compound.

-

The product can be further purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against its target kinases can be determined using a variety of in vitro assay formats, such as radiometric, fluorescence-based, or luminescence-based assays. The following is a general protocol for a radiometric kinase assay.

-

Prepare a reaction buffer containing a buffer salt (e.g., Tris-HCl), magnesium chloride, ATP (including a radiolabeled ATP, e.g., [γ-³³P]ATP), and a specific substrate for the kinase of interest (e.g., histone H1 for CDKs or a synthetic peptide for GSK-3β).

-

Add the purified recombinant kinase enzyme to the reaction buffer.

-

Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept constant across all wells) to the reaction mixture.

-

Initiate the kinase reaction by adding the ATP/substrate mixture and incubate at 30°C for a specified period (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

Spot a portion of the reaction mixture onto a phosphocellulose filter paper or membrane.

-

Wash the filter paper extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.

-

Measure the amount of incorporated radiolabel on the filter paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

The effect of this compound on the cell cycle distribution of cancer cells can be analyzed by flow cytometry using a DNA-staining dye such as propidium iodide (PI).

-

Seed cancer cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A in PBS.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.

Western Blot Analysis of STAT3 Phosphorylation

The effect of this compound on the phosphorylation of STAT3 can be assessed by Western blotting.

-

Culture cells and treat them with this compound as described for the cell cycle analysis.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control protein such as β-actin or GAPDH.

Signaling Pathways and Visualizations

This compound impacts several critical signaling pathways that regulate cell proliferation, survival, and differentiation. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected by this compound.

Inhibition of CDK-Mediated Cell Cycle Progression

Caption: Inhibition of CDK activity by this compound leads to cell cycle arrest.

Inhibition of the GSK-3β Signaling Pathway

Caption: this compound inhibits GSK-3β, stabilizing β-catenin.

Suppression of the JAK/STAT3 Signaling Pathway

Caption: this compound suppresses STAT3 activation.

Conclusion

This compound represents a significant advancement in the development of indirubin-based therapeutics. Its potent and multi-targeted inhibition of key kinases involved in cell cycle regulation and pro-survival signaling pathways underscores its potential as a valuable tool for cancer research and as a lead compound for the development of novel anti-neoplastic agents. The detailed information on its discovery, mechanism of action, quantitative data, and experimental protocols provided in this guide is intended to facilitate further investigation into the therapeutic applications of this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial activity studies in vitro of indirubin-3′-monoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Indirubin-3-monooxime induced cell cycle arrest and apoptosis in Hep-2 human laryngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bslonline.org [bslonline.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

5-iodo-Indirubin-3'-monoxime: A Technical Guide for Researchers and Drug Development Professionals

An in-depth overview of the chemical properties, structure, and biological activity of the potent kinase inhibitor 5-iodo-Indirubin-3'-monoxime.

Introduction

This compound is a synthetic derivative of indirubin, a natural product found in the traditional Chinese medicine formulation Danggui Longhui Wan. It has emerged as a potent inhibitor of several protein kinases, playing a crucial role in various cellular processes. This technical guide provides a comprehensive overview of its chemical properties, structure, mechanism of action, and key experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

This compound is a dark red solid with a molecular formula of C₁₆H₁₀IN₃O₂ and a molecular weight of 403.17 g/mol .[1][2] Its structure is characterized by a bis-indole backbone, with an iodine atom at the 5-position of one indole ring and a monoxime group at the 3'-position of the other.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₀IN₃O₂ | [1][2] |

| Molecular Weight | 403.17 g/mol | [1][2] |

| CAS Number | 331467-03-9 | [1] |

| IUPAC Name | (3Z)-3-[[3-(hydroxyimino)-5-iodo-1H-indol-2(3H)-ylidene]methyl]-1H-indol-2(3H)-one | [2] |

| Appearance | Dark Red Solid | [1] |

| Solubility | Soluble in DMSO | [3] |

Chemical Structure:

Mechanism of Action and Biological Activity

This compound functions as an ATP-competitive inhibitor of several key protein kinases.[3][4] Its primary targets include Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5)/p25, and Cyclin-Dependent Kinase 1 (CDK1)/cyclin B.[3][4] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates, thereby modulating various cellular signaling pathways.

Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against its primary targets, demonstrating potent inhibition at nanomolar concentrations.

| Target Kinase | IC₅₀ (nM) | Reference(s) |

| GSK-3β | 9 | [3][4] |

| CDK5/p25 | 20 | [3][4] |

| CDK1/cyclin B | 25 | [3][4] |

While a comprehensive, publicly available broad kinase selectivity profile for this compound is not currently available, studies on related indirubin derivatives suggest that the indirubin scaffold can interact with a range of kinases. Therefore, a thorough kinase panel screening is a critical step in the preclinical development of this compound to assess its selectivity and potential off-target effects.

Signaling Pathways

The inhibitory action of this compound on its primary targets implicates it in several critical signaling pathways.

GSK-3β Signaling Pathway

GSK-3β is a key regulator of numerous cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3β by this compound can have significant therapeutic implications in diseases such as Alzheimer's disease, bipolar disorder, and cancer.

CDK5 Signaling Pathway

CDK5, when activated by its regulatory subunit p25, plays a crucial role in neuronal development, migration, and synaptic plasticity. Dysregulation of CDK5/p25 activity is implicated in neurodegenerative diseases.

Potential Involvement in Other Pathways

Based on studies of the parent compound, indirubin-3'-monoxime, this compound may also modulate other signaling pathways, including:

-

STAT3 Signaling: Indirubin derivatives have been shown to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cell growth and survival.

-

JNK Signaling: The c-Jun N-terminal kinase (JNK) pathway, involved in stress responses and apoptosis, can also be affected by indirubins.

Further investigation is required to fully elucidate the impact of this compound on these and other signaling cascades.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from the corresponding substituted isatin and indoxyl acetate.

Detailed Methodology:

-

Synthesis of 5-iodo-indirubin: 5-iodo-isatin and indoxyl acetate are subjected to an acid-catalyzed condensation reaction. Typically, this is carried out in a suitable solvent such as ethanol with a catalytic amount of a strong acid (e.g., HCl). The reaction mixture is heated to reflux, and the resulting precipitate, 5-iodo-indirubin, is collected by filtration and washed.

-

Oximation of 5-iodo-indirubin: The synthesized 5-iodo-indirubin is then reacted with hydroxylamine hydrochloride in a basic solvent, typically pyridine. The mixture is heated to reflux for several hours. After cooling, the product, this compound, is precipitated, filtered, and purified, often by recrystallization.

Kinase Assay Protocols

The inhibitory activity of this compound against its target kinases can be determined using in vitro kinase assays.

GSK-3β Kinase Assay (Radiometric):

-

Reaction Setup: Prepare a reaction mixture containing recombinant GSK-3β enzyme, a specific peptide substrate (e.g., GS-2), and the kinase buffer (e.g., MOPS, MgCl₂).

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) or DMSO as a vehicle control to the reaction wells.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).

-

Termination: Stop the reaction by adding a solution like phosphoric acid.

-

Detection: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

CDK5/p25 Kinase Assay (Luminescent):

-

Reaction Setup: In a multi-well plate, combine recombinant CDK5/p25 enzyme, a suitable substrate (e.g., histone H1), and the kinase buffer.

-

Inhibitor Addition: Add serial dilutions of this compound or DMSO control.

-

ATP Addition: Initiate the reaction by adding a defined concentration of ATP.

-

Incubation: Incubate at room temperature for a specific duration (e.g., 60 minutes).

-

ADP Detection: Add a reagent that converts the ADP produced during the kinase reaction into a detectable signal (e.g., using ADP-Glo™ Kinase Assay). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting ADP to ATP, which is then used in a luciferase-based reaction to generate light.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

This compound is a potent, ATP-competitive inhibitor of GSK-3β, CDK5/p25, and CDK1/cyclin B. Its well-defined chemical structure and mechanism of action make it a valuable tool for studying the roles of these kinases in various physiological and pathological processes. For drug development professionals, its potent activity warrants further investigation, particularly a comprehensive kinase selectivity profiling to understand its off-target effects and therapeutic window. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and biological evaluation of this promising compound.

References

- 1. Indirubin Analogues Inhibit Trypanosoma brucei Glycogen Synthase Kinase 3 Short and T. brucei Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pinpointing top inhibitors for GSK3β from pool of indirubin derivatives using rigorous computational workflow and their validation using molecular dynamics (MD) simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

The Biological Activity of 5-iodo-Indirubin-3'-monoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-iodo-Indirubin-3'-monoxime is a synthetic derivative of indirubin, a natural compound isolated from the traditional Chinese medicine formulation Danggui Longhui Wan. Indirubin and its derivatives have garnered significant interest in the field of oncology and neurobiology due to their potent and selective inhibitory effects on various protein kinases. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate its effects.

Core Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of several key protein kinases. This targeted inhibition disrupts downstream signaling pathways crucial for cell cycle progression, proliferation, and survival.

Quantitative Data: Kinase Inhibition and Cellular Effects

The inhibitory activity of this compound and its closely related analog, Indirubin-3'-monoxime, has been quantified against various kinases and cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Reference |

| Glycogen Synthase Kinase-3β (GSK-3β) | 9 | [1][2][3] |

| Cyclin-Dependent Kinase 5/p25 (CDK5/p25) | 20 | [1][2][3] |

| Cyclin-Dependent Kinase 1/cyclin B (CDK1/cyclin B) | 25 | [1][2][3] |

Table 2: Antiproliferative Activity of Indirubin-3'-monoxime in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 62 | [2] |

| HCT-116 | Colon Carcinoma | 12 | [2] |

| Hep 3B2 | Hepatocellular Carcinoma | 9 | [2] |

| HT-1080 | Fibrosarcoma | 4.8 | [2] |

| HL-60 | Myeloid Leukemia | > 100 | [2] |

| Cal-27 | Oral Squamous Cell Carcinoma | Not specified, but more active than indirubin | [3] |

| HSC-3 | Oral Squamous Cell Carcinoma | Not specified, but more active than indirubin | [3] |

| JM1 | Acute Lymphoblastic Leukemia | Not specified | [4] |

| K562 | Chronic Myelogenous Leukemia | Not specified | [4] |

| A498 | Renal Cell Carcinoma | Not specified (growth arrest and apoptosis induced) | [5] |

| CAKI-1 | Renal Cell Carcinoma | Not specified (growth arrest and apoptosis induced) | [5] |

| CAKI-2 | Renal Cell Carcinoma | Not specified (growth arrest and apoptosis induced) | [5] |

| Hep-2 | Laryngeal Carcinoma | Not specified (induced cell cycle arrest and apoptosis) | [6] |

| LA-N-1 | Neuroblastoma | Not specified (inhibited growth) | [7] |

| SH-SY5Y | Neuroblastoma | Not specified (inhibited growth) | [7] |

| SK-N-DZ | Neuroblastoma | Not specified (inhibited growth) | [7] |

Signaling Pathways and Cellular Processes

This compound modulates several critical signaling pathways, leading to distinct cellular outcomes such as cell cycle arrest and apoptosis.

Inhibition of the Src/STAT3 Signaling Pathway

Indirubin derivatives have been shown to directly inhibit the activity of Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in tumor progression and metastasis. Inhibition of Src subsequently blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 promotes the transcription of genes involved in cell survival and proliferation. The indirubin derivative E804 has been reported to directly inhibit Src kinase with an IC50 of 0.43 μM[1][8].

References

- 1. pnas.org [pnas.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An Indirubin Derivative, Indirubin-3′-Monoxime Suppresses Oral Cancer Tumorigenesis through the Downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antiproliferative and apoptosis inducing effects of indirubin-3'-monoxime in renal cell cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indirubin-3-monooxime induced cell cycle arrest and apoptosis in Hep-2 human laryngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indirubin-3'-oxime induces mitochondrial dysfunction and triggers growth inhibition and cell cycle arrest in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

5-iodo-Indirubin-3'-monoxime as a GSK-3β Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function. Its dysregulation is linked to various pathologies, most notably Alzheimer's disease, bipolar disorder, and cancer, making it a prominent target for drug discovery.[1][2] 5-iodo-Indirubin-3'-monoxime, a derivative of the natural bis-indole indirubin, has emerged as a potent inhibitor of GSK-3β.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory activity, and its effects on key signaling pathways. The guide includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visual diagrams of relevant signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to this compound

This compound is a synthetic derivative of indirubin, a compound originally isolated from traditional Chinese medicine.[4] The addition of an iodine atom and a monoxime group to the indirubin scaffold enhances its inhibitory potency and selectivity.[5] This compound acts as an ATP-competitive inhibitor, binding to the catalytic site of GSK-3β and other related kinases.[3][6][7]

Chemical Properties

| Property | Value | Reference |

| Chemical Name | (Z, 3E)-3-(hydroxyimino)-5'-iodo-1', 2'-dihydro-1H, 3H-[2, 3'-biindolyliden]-2'-one | [8] |

| Molecular Formula | C₁₆H₁₀IN₃O₂ | [8] |

| Molecular Weight | 403.17 g/mol | [8] |

| CAS Number | 331467-03-9 | [8] |

| Appearance | Solid Powder | [8] |

| Solubility | Soluble in DMSO (67.5 mg/mL) | [8] |

Quantitative Inhibitory Activity

This compound exhibits potent inhibitory activity against GSK-3β and also shows significant activity against cyclin-dependent kinases (CDKs), particularly CDK5/p25 and CDK1/cyclin B.[3][7]

| Target Kinase | IC₅₀ (nM) | Reference |

| GSK-3β | 9 | [3][7][9] |

| CDK5/p25 | 20 | [3][7] |

| CDK1/cyclin B | 25 | [3][7] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of GSK-3β, a key regulator in multiple signaling pathways.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[10][11] By inhibiting GSK-3β, this compound prevents the degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes involved in cell proliferation and differentiation.[11]

Tau Phosphorylation and Alzheimer's Disease

In the context of Alzheimer's disease, the hyperphosphorylation of the microtubule-associated protein tau is a key pathological hallmark. GSK-3β and CDK5 are two of the primary kinases responsible for this abnormal phosphorylation, which leads to the formation of neurofibrillary tangles and neuronal dysfunction.[12][13] this compound, by inhibiting both GSK-3β and CDK5, can reduce the hyperphosphorylation of tau, suggesting its therapeutic potential for neurodegenerative disorders.[4]

Experimental Protocols

GSK-3β Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the determination of the inhibitory activity of this compound against GSK-3β using a luminescence-based assay that measures ADP formation.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO) to the respective wells.

-

Add 10 µL of GSK-3β enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP. The final ATP concentration should be at or near the Km for GSK-3β.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes the assessment of the effect of this compound on the viability of a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).

Materials:

-

SH-SY5Y cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

-

Incubate the cells for 24-72 hours.

-

Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Phosphorylated Tau

This protocol details the detection of changes in tau phosphorylation in cells treated with this compound.

Materials:

-

Cell line capable of tau phosphorylation (e.g., SH-SY5Y cells treated with an inducer like okadaic acid)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-tau (specific to a phosphorylation site, e.g., Ser396), anti-total-tau, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Chemiluminescent substrate

Procedure:

-

Culture and treat cells with this compound as described in the cell viability assay.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-tau) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with anti-total-tau and anti-β-actin antibodies to normalize the phospho-tau signal.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating this compound as a GSK-3β inhibitor.

Conclusion

This compound is a potent, ATP-competitive inhibitor of GSK-3β with significant activity against other disease-relevant kinases such as CDK5. Its ability to modulate key signaling pathways, including the Wnt/β-catenin pathway and the tau phosphorylation cascade, underscores its potential as a valuable research tool and a lead compound for the development of therapeutics for a range of disorders, particularly neurodegenerative diseases like Alzheimer's. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate the pharmacological properties and therapeutic applications of this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. GSK3β Kinase Enzyme System Application Note [worldwide.promega.com]

- 3. academic.oup.com [academic.oup.com]

- 4. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocols for Monitoring the Development of Tau Pathology in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The small molecule indirubin-3′-oxime activates Wnt/β-catenin signaling and inhibits adipocyte differentiation and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of an Indirubin Derivative as a Novel c-Met Kinase Inhibitor with In Vitro Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 9. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 13. PKA modulates GSK-3β- and cdk5-catalyzed phosphorylation of tau in site- and kinase-specific manners - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-iodo-Indirubin-3'-monoxime as a CDK5/p25 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-iodo-Indirubin-3'-monoxime, a potent inhibitor of Cyclin-Dependent Kinase 5 (CDK5)/p25. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes relevant biological pathways and experimental workflows.

Introduction

This compound is a synthetic derivative of indirubin, a natural compound with a history in traditional medicine. It has emerged as a powerful inhibitor of several kinases, most notably Glycogen Synthase Kinase-3β (GSK-3β) and the CDK5/p25 complex. The hyperactivation of the CDK5/p25 complex is strongly implicated in the pathology of neurodegenerative diseases, particularly Alzheimer's disease, through the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs). By targeting CDK5/p25, this compound presents a promising therapeutic strategy for these conditions.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the catalytic subunit of the kinase, thereby preventing the transfer of a phosphate group from ATP to the substrate protein.[1][2][][4] This inhibitory action blocks the downstream signaling cascade initiated by the kinase.

Quantitative Data

The inhibitory potency of this compound against its primary targets has been quantified through various studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target Kinase | IC50 (nM) |

| GSK-3β | 9[1][2][][4][5] |

| CDK5/p25 | 20 [1][2][][4][5] |

| CDK1/cyclin B | 25[1][2][][4][5] |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches discussed in this guide, the following diagrams have been generated using the DOT language.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of this compound.

Synthesis of this compound

This protocol describes a general method for the synthesis of indirubin derivatives, which can be adapted for this compound.[6][7][8][9]

Materials:

-

5-Iodoisatin

-

Indoxyl acetate

-

Sodium carbonate (Na₂CO₃)

-

Methanol

-

Hydroxylamine hydrochloride

-

Pyridine

Procedure:

-

Synthesis of 5-iodo-indirubin: Dissolve 5-iodoisatin and indoxyl acetate in methanol.

-

Add sodium carbonate to the mixture and stir under an inert atmosphere for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the product can be isolated by filtration and purified by recrystallization or column chromatography.

-

Synthesis of this compound: Dissolve the synthesized 5-iodo-indirubin in pyridine.

-

Add hydroxylamine hydrochloride and heat the mixture.

-

Monitor the reaction.

-

After the reaction is complete, the product can be precipitated and purified.

Radiometric CDK5/p25 Kinase Inhibition Assay

This protocol is a standard method for measuring kinase activity and inhibition using radiolabeled ATP.[10][11][12][13][14]

Materials:

-

Recombinant active CDK5/p25 enzyme

-

Histone H1 (as substrate)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

This compound (dissolved in DMSO)

-

P81 phosphocellulose paper

-

Phosphoric acid (1%)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant CDK5/p25 enzyme, and the substrate (Histone H1).

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper multiple times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

SH-SY5Y neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

96-well plates

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Phospho-Tau in SH-SY5Y Cells

This protocol details the detection of phosphorylated tau protein in cell lysates by Western blotting.[15][16][17][18][19][20]

Materials:

-

SH-SY5Y cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and anti-total-tau.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: Culture and treat SH-SY5Y cells with this compound. Wash cells with ice-cold PBS and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.[15][17]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-tau) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-tau antibody and a loading control (e.g., β-actin or GAPDH) for normalization.

Selectivity Profile

While this compound is a potent inhibitor of CDK5/p25 and GSK-3β, its selectivity against a broader range of kinases is a crucial aspect for its development as a therapeutic agent. Kinase selectivity profiling is typically performed by screening the compound against a large panel of kinases.[21][22][23][24] The available data suggests that indirubin derivatives can have varying degrees of selectivity.[2][25] Further comprehensive screening of this compound against a kinome-wide panel would provide a more complete understanding of its off-target effects and therapeutic window.

Conclusion

This compound is a promising small molecule inhibitor with significant potential for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Its ability to potently inhibit the CDK5/p25 complex and consequently reduce tau hyperphosphorylation addresses a key pathological mechanism. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar compounds. Future research should focus on comprehensive selectivity profiling and in vivo efficacy studies to advance its therapeutic development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CDK | GSK-3 | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. Effects of indirubin and isatin on cell viability, mutagenicity, genotoxicity and BAX/ERCC1 gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. High specificity of widely used phospho-tau antibodies validated using a quantitative whole-cell based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. Cyclin-dependent kinase 5 prevents neuronal apoptosis by negative regulation of c-Jun N-terminal kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. nsjbio.com [nsjbio.com]

- 18. origene.com [origene.com]

- 19. pubcompare.ai [pubcompare.ai]

- 20. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]

- 21. reactionbiology.com [reactionbiology.com]

- 22. researchgate.net [researchgate.net]

- 23. reactionbiology.com [reactionbiology.com]

- 24. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

5-iodo-Indirubin-3'-monoxime: A Technical Guide to its ATP-Competitive Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-iodo-Indirubin-3'-monoxime, a potent ATP-competitive inhibitor of several key protein kinases. This document details its mechanism of action, summarizes its inhibitory activity, provides detailed experimental protocols for its characterization, and visualizes the cellular signaling pathways it modulates.

Core Mechanism of Action: ATP-Competitive Inhibition

This compound is a synthetic derivative of indirubin, a natural compound with a history in traditional medicine. Its primary mechanism of action is the competitive inhibition of ATP binding to the catalytic site of specific protein kinases.[1] This binding prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby inhibiting the downstream signaling cascade. The flat heterocyclic ring structure of indirubin derivatives allows them to fit into the ATP-binding pocket of these enzymes.

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been quantified against several key kinases, demonstrating high potency for Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5)/p25, and Cyclin-Dependent Kinase 1 (CDK1)/cyclin B.[1][2] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (nM) | Reference |

| GSK-3β | 9 | [1] |

| CDK5/p25 | 20 | [1] |

| CDK1/cyclin B | 25 | [1] |

Key Signaling Pathways Modulated

This compound's inhibition of GSK-3β, CDK5, and CDK1/cyclin B has significant implications for several cellular processes, including cell cycle regulation, neuronal function, and apoptosis.

GSK-3β Signaling Pathway

GSK-3β is a critical regulator of numerous cellular processes. Its inhibition by this compound can impact metabolism, cell proliferation, and survival.

CDK5 Signaling in Neuronal Function

CDK5, when activated by its regulatory subunit p25 (derived from p35), plays a role in neuronal migration, synaptic plasticity, and is implicated in neurodegenerative diseases.

CDK1/cyclin B Regulation of the Cell Cycle

The CDK1/cyclin B complex is a key driver of the G2/M transition in the cell cycle. Its inhibition leads to cell cycle arrest.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of this compound against a target kinase.

Workflow:

Materials:

-

Purified recombinant kinase (e.g., GSK-3β, CDK5/p25, CDK1/cyclin B)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

This compound stock solution (in DMSO)

-

ATP solution

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

Prepare a solution of the kinase in kinase assay buffer.

-

Prepare a solution of the substrate and ATP in kinase assay buffer.

-

-

Assay Setup:

-

To the wells of a microplate, add the diluted this compound solutions. Include a control with buffer and DMSO only (no inhibitor).

-

Add the kinase solution to all wells.

-

Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™, following the manufacturer's instructions. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent before reading the luminescence.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with no kinase) from all other readings.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay

This protocol describes a general method to assess the effect of this compound on the viability of cultured cells.

Workflow:

Materials:

-

Cell line of interest (e.g., a cancer cell line)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Cell viability reagent (e.g., MTT, or a luminescent ATP-based assay like CellTiter-Glo®)

-

96-well cell culture plates

-

Plate reader capable of absorbance or luminescence detection

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Viability Measurement:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength.

-

For ATP-based assay: Equilibrate the plate to room temperature. Add the luminescent reagent (e.g., CellTiter-Glo®) to each well, mix, and incubate for a short period. Read the luminescence.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control cells (set as 100% viability).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Determine the half-maximal effective concentration (EC50) from the dose-response curve.

-

Conclusion

This compound is a potent, ATP-competitive inhibitor of GSK-3β, CDK5/p25, and CDK1/cyclin B. Its ability to modulate these key signaling pathways makes it a valuable tool for research in areas such as cancer biology, neurodegenerative diseases, and cell cycle regulation. The experimental protocols provided in this guide offer a framework for the further characterization and application of this compound in various research settings. Further investigation into its broader kinase selectivity profile will provide a more complete understanding of its cellular effects and therapeutic potential.

References

The Role of 5-iodo-Indirubin-3'-monoxime in Tau Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. This hyperphosphorylation leads to the formation of neurofibrillary tangles (NFTs), neuronal dysfunction, and eventual cell death. Key kinases implicated in this pathological process are Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5). Consequently, inhibitors of these kinases are promising therapeutic candidates. This technical guide provides an in-depth overview of the role of 5-iodo-Indirubin-3'-monoxime, a potent inhibitor of GSK-3β and CDK5, in the context of tau phosphorylation. We will explore its mechanism of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the associated signaling pathways.

Introduction to this compound

Indirubins are a class of bis-indole alkaloids derived from a traditional Chinese medicine recipe, Danggui Longhui Wan, and have been investigated for their anti-leukemic properties.[1][2] Synthetic derivatives, such as this compound, have been developed to enhance potency and selectivity. This compound has emerged as a powerful inhibitor of both GSK-3β and CDK5, two kinases that play a crucial role in the hyperphosphorylation of tau protein in Alzheimer's disease.[1][3] Its ability to cross the blood-brain barrier and its relatively low molecular weight make it an attractive candidate for neurodegenerative disease therapy.

Mechanism of Action in Tau Phosphorylation

The primary mechanism by which this compound mitigates tau hyperphosphorylation is through the competitive inhibition of ATP binding to the catalytic sites of GSK-3β and CDK5.[1][3] By blocking the activity of these kinases, the compound effectively reduces the transfer of phosphate groups to specific serine and threonine residues on the tau protein.

The hyperphosphorylation of tau leads to its detachment from microtubules, causing microtubule instability and impaired axonal transport. The dissociated, hyperphosphorylated tau monomers then aggregate into paired helical filaments (PHFs), which ultimately form the neurofibrillary tangles characteristic of tauopathies. By inhibiting the initial phosphorylation events, this compound helps to maintain tau's normal function in stabilizing microtubules and prevents its pathological aggregation.

Below is a diagram illustrating the signaling pathway.

Caption: Signaling pathway of tau phosphorylation and inhibition by this compound.

Quantitative Data on Inhibitory Activity

Several studies have quantified the inhibitory potency of this compound against key kinases involved in tau phosphorylation. The following tables summarize this data.

Table 1: In Vitro Kinase Inhibition by this compound and Related Compounds

| Compound | Target Kinase | IC50 (nM) | Reference |

| This compound | GSK-3β | 5 | [1][2][3] |

| Indirubin-3'-monoxime | GSK-3β | 18 | [1][2][3] |

| This compound | CDK5/p25 | 30 | [1][2][3] |

| Indirubin-3'-monoxime | CDK5/p25 | 80 | [1][2][3] |

| This compound | CDK1/cyclin B | 20 | [1][2][3] |

| Indirubin-3'-monoxime | CDK1/cyclin B | 150 | [1][2][3] |

Table 2: Effect of Indirubin-3'-monoxime on Tau Phosphorylation in a Cellular Model

| Treatment | Tau Phosphorylation Site | Concentration (µM) | % Reduction vs. Control | Reference |

| Indirubin-3'-monoxime | Ser199 | 0.5 | Significant Reduction | [4][5] |

| Indirubin-3'-monoxime | Ser199 | 1.0 | Significant Reduction | [4][5] |

| Indirubin-3'-monoxime | Thr205 | 0.5 | Significant Reduction | [4][5] |

| Indirubin-3'-monoxime | Thr205 | 1.0 | Significant Reduction | [4][5] |

Note: The study by Zhang et al. (2016) used Indirubin-3'-monoxime, the parent compound of this compound. The iodo-derivative is expected to have greater potency.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on tau phosphorylation.

Cell Culture and Treatment

Human neuroblastoma SH-SY5Y cells are a commonly used cell line for studying neurodegenerative diseases.[4][5][6][7]

-

Cell Culture: SH-SY5Y cells are cultured in a suitable medium, such as DMEM/F12, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]

-

Induction of Tau Hyperphosphorylation: To mimic the pathological conditions of Alzheimer's disease, cells are often treated with amyloid-beta (Aβ) peptides (e.g., Aβ25-35 at 20 µM) for a specified period (e.g., 24 hours).[4]

-

Inhibitor Treatment: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations (e.g., 0.5 µM and 1.0 µM) and added to the cell cultures.[4]

Western Blot Analysis for Tau Phosphorylation

Western blotting is a standard technique to detect and quantify the levels of specific proteins, including phosphorylated forms of tau.

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of samples.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for total tau and various phosphorylated tau epitopes (e.g., p-Tau Ser199, p-Tau Thr205). Following incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated tau are normalized to the levels of total tau.

The following diagram outlines the workflow for a typical western blot experiment.

Caption: Experimental workflow for Western Blot analysis of tau phosphorylation.

In Vitro Kinase Assays

In vitro kinase assays are performed to directly measure the inhibitory effect of a compound on the activity of a specific kinase.

-

Reagents: Purified, active GSK-3β or CDK5/p25 enzyme, a suitable substrate (e.g., a synthetic peptide like GS-1 for GSK-3β or histone H1 for CDK5), ATP (often radiolabeled with γ-³²P), and the test compound (this compound) are required.[3]

-

Reaction: The kinase, substrate, and varying concentrations of the inhibitor are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

-

Detection of Phosphorylation: The amount of phosphate incorporated into the substrate is measured. If radiolabeled ATP is used, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.

-

IC50 Determination: The kinase activity at each inhibitor concentration is calculated as a percentage of the activity in the absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration.[3]

Conclusion

This compound is a potent, dual inhibitor of GSK-3β and CDK5, two key kinases involved in the pathological hyperphosphorylation of tau. By effectively reducing tau phosphorylation, this compound holds significant promise as a therapeutic agent for Alzheimer's disease and other tauopathies. The data presented in this guide highlights its low nanomolar inhibitory activity and its efficacy in cellular models. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential of this compound and related compounds in the context of neurodegenerative diseases. Further preclinical and clinical studies are warranted to fully evaluate its safety and efficacy in vivo.

References

- 1. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Indirubin-3′-monoxime suppresses amyloid-beta-induced apoptosis by inhibiting tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A simple human cell model for TAU trafficking and tauopathy-related TAU pathology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Primary Targets of 5-iodo-Indirubin-3'-monoxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-iodo-Indirubin-3'-monoxime is a synthetic derivative of indirubin, a natural compound isolated from Indigofera species. It has garnered significant interest in the scientific community for its potent and selective inhibitory activity against several key protein kinases. This technical guide provides a comprehensive overview of the primary molecular targets of this compound, detailing its mechanism of action, quantitative inhibition data, and the experimental protocols used for its characterization. The information presented herein is intended to support further research and drug development efforts centered on this promising small molecule inhibitor.

Primary Molecular Targets

Extensive in vitro kinase screening has identified three primary protein kinase targets for this compound: Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5)/p25, and Cyclin-Dependent Kinase 1 (CDK1)/cyclin B.[1][2][3] The compound exhibits potent inhibitory activity against these kinases in the nanomolar range. Additionally, studies on related indirubin compounds suggest that this compound may also indirectly affect the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

Mechanism of Action